![molecular formula C10H11ClO2S B2367774 Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate CAS No. 34722-42-4](/img/structure/B2367774.png)
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
Descripción general
Descripción
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is an organic compound with the chemical formula C10H11ClO2S. It is a colorless liquid that is used in various scientific research applications. This compound is also known by its IUPAC name, methyl 2-(p-chlorobenzylthio)acetate.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is not well understood. However, it is believed to act as a thiol reagent, which can react with various functional groups such as aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. This compound is also stable under normal laboratory conditions. However, it has some limitations, including its limited solubility in water and some organic solvents.
Direcciones Futuras
There are several future directions for the use of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate in scientific research. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of interest is the investigation of its antimicrobial activity against various microorganisms. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thioesters. This compound is also used as a starting material for the synthesis of other organic compounds.
Propiedades
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGVMJZDNRJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34722-42-4 | |
| Record name | METHYL 2-(4-CHLOROBENZYLTHIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

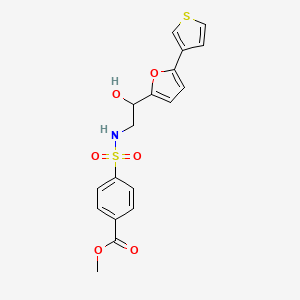
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
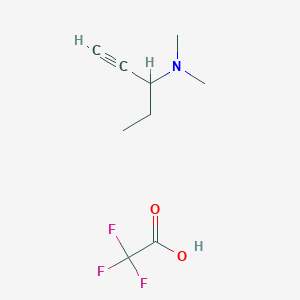
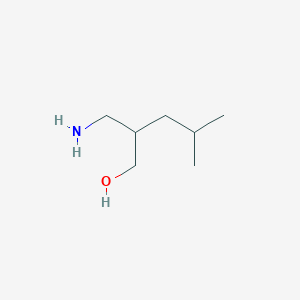
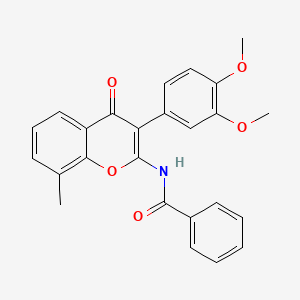
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
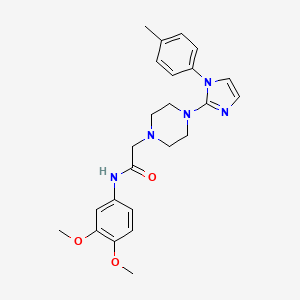
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
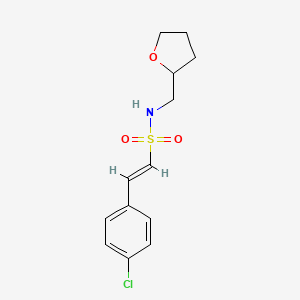
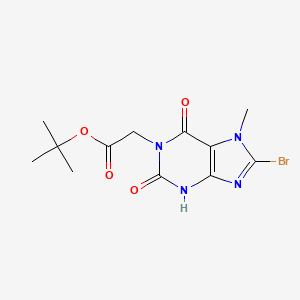
![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)